

# Crystal structure analysis of METHYL BENZIMIDAZOLE-5-CARBOXYLATE

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## Compound of Interest

Compound Name: **METHYL BENZIMIDAZOLE-5-CARBOXYLATE**

Cat. No.: **B126991**

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An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Carboxylate Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the crystal structure analysis of a substituted derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, due to the absence of publicly available crystallographic data for the parent compound, **methyl benzimidazole-5-carboxylate**. The analysis of this derivative provides valuable insights into the structural characteristics of this class of compounds.

## Introduction

Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.<sup>[1][2]</sup> Their structural elucidation is paramount for understanding structure-activity relationships and for the rational design of new therapeutic molecules. This guide provides a detailed examination of the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a complex derivative that offers significant insights into the conformational flexibility and intermolecular interactions of the benzimidazole carboxylate system.

## Molecular Structure and Conformation

The single-crystal X-ray diffraction analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate reveals a twisted conformation. The benzimidazole and pyrimidine ring systems are nearly perpendicular to each other, with a dihedral angle of 84.11 (3)°.<sup>[3][4]</sup> This angular shape is a key feature of the molecule in the solid state.<sup>[4]</sup>

Interestingly, the carboxylate group and the 5-methyl group on the pyrimidine ring exhibit partial disorder, indicating the presence of multiple, closely related conformations within the crystal lattice.<sup>[3][4]</sup>

## Crystallographic Data

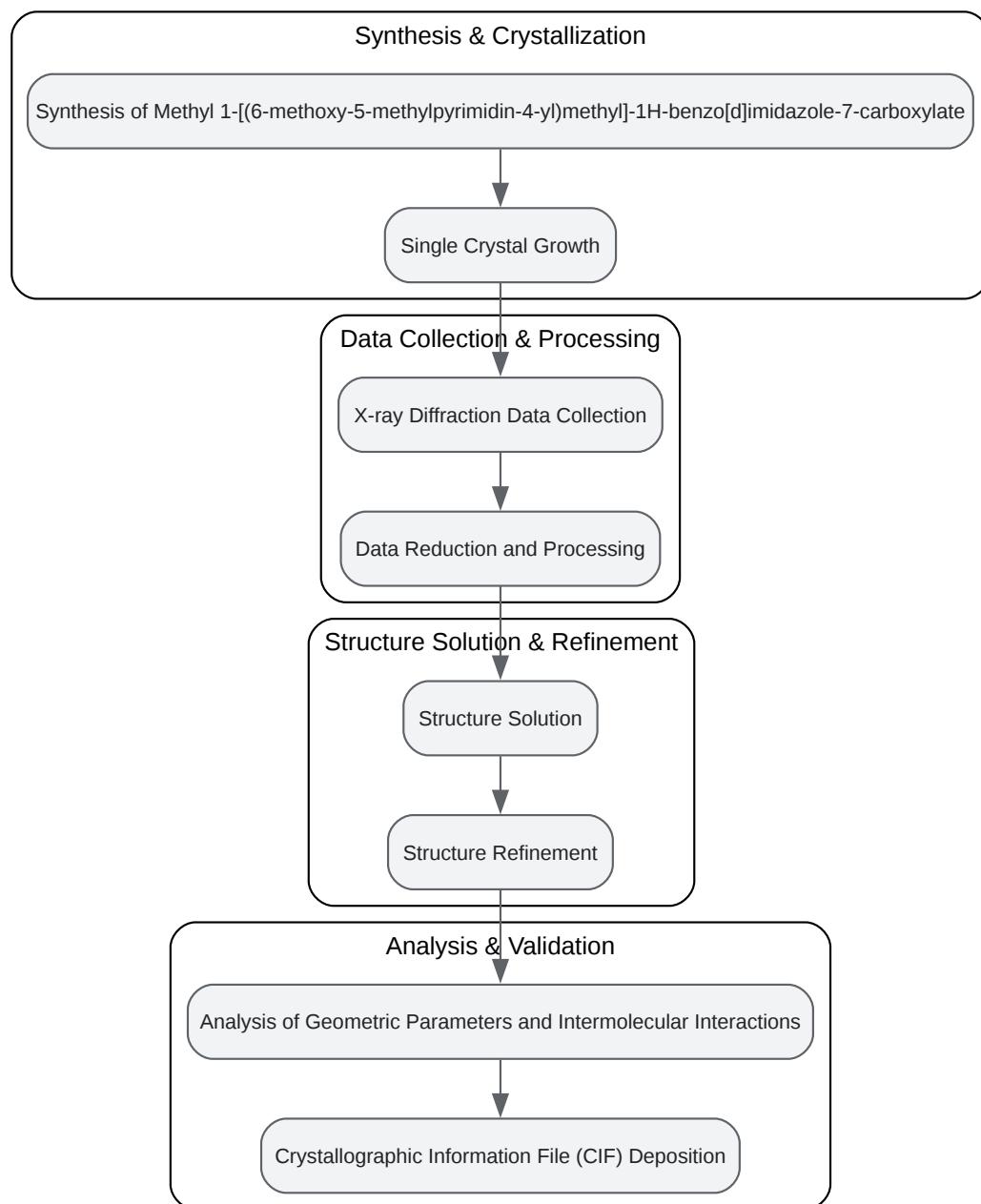
The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

Parameter	Value	Reference
Chemical Formula	$C_{16}H_{16}N_4O_3$	<a href="#">[3]</a> <a href="#">[4]</a>
Space Group	$P2_1/n$	<a href="#">[3]</a> <a href="#">[4]</a>
Z (molecules per unit cell)	4	<a href="#">[3]</a> <a href="#">[4]</a>
Dihedral Angle (Benzimidazole-Pyrimidine)	84.11 (3)°	<a href="#">[3]</a> <a href="#">[4]</a>
Torsion Angle (C2—N1—C10 —C11)	-87.61 (6)°	<a href="#">[4]</a>

## Intermolecular Interactions and Crystal Packing

The solid-state structure of the title compound is primarily governed by close packing forces, with a calculated packing index of 73.8%, indicative of a dense arrangement.<sup>[4]</sup> A dominant structural motif is the face-to-face  $\pi$ -stacking between the benzimidazole and pyrimidine systems of adjacent molecules.<sup>[3]</sup>

## Experimental Workflow for Crystal Structure Analysis

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Caption: Experimental workflow for crystal structure analysis.

# Experimental Protocols

## Synthesis

The title compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was synthesized as a side product during the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine. The resulting isomeric mixture was separated by flash chromatography.<sup>[3]</sup>

## Single-Crystal X-ray Diffraction

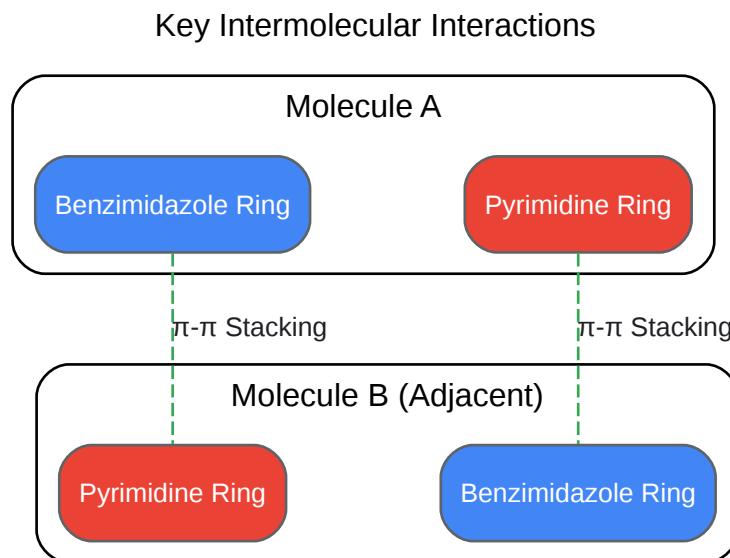
A suitable single crystal of the compound was selected and mounted for X-ray diffraction analysis. Data were collected on a diffractometer, and the collected frames were processed to yield the final reflection data.

## Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

## Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular interactions that stabilize the crystal packing of the title compound.



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Caption: Schematic of  $\pi$ - $\pi$  stacking interactions.

## Conclusion

The crystal structure analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides a detailed three-dimensional understanding of a complex benzimidazole derivative. The observed twisted conformation and the prevalence of  $\pi$ -stacking interactions are critical features that influence its solid-state properties. This information is invaluable for the design of new benzimidazole-based compounds with tailored physicochemical and pharmacological profiles. The detailed experimental and analytical workflow described herein serves as a robust guide for researchers in the field of structural chemistry and drug discovery.

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## References

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